3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037617
InChI: InChI=1S/C19H18ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-17(24)11-16(19(23)26)21-22-18(25)12-4-3-5-13(20)10-12/h3-10,16,21H,2,11H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.8 g/mol

3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

CAS No.:

Cat. No.: VC15037617

Molecular Formula: C19H18ClN3O4

Molecular Weight: 387.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide -

Specification

Molecular Formula C19H18ClN3O4
Molecular Weight 387.8 g/mol
IUPAC Name 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Standard InChI InChI=1S/C19H18ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-17(24)11-16(19(23)26)21-22-18(25)12-4-3-5-13(20)10-12/h3-10,16,21H,2,11H2,1H3,(H,22,25)
Standard InChI Key BFQBINPPGOUUEA-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl

Introduction

3-Chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of benzohydrazide derivatives. It features a unique structural arrangement, including a chloro substituent, an ethoxyphenyl moiety, and a dioxopyrrolidine core. This compound has garnered significant interest in scientific research due to its potential biological activities and applications in pharmacology and medicinal chemistry.

Key Structural Features:

  • Chloro Substituent: Enhances reactivity and potential biological activity.

  • Ethoxyphenyl Moiety: Contributes to the compound's lipophilicity and interaction with biological targets.

  • Dioxopyrrolidine Core: Provides a stable framework for the compound's structure.

Synthesis

The synthesis of 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 4-ethoxyphenyl-2,5-dioxopyrrolidin-3-yl intermediate, which is then reacted with 3-chlorobenzohydrazide under controlled conditions to ensure high yield and purity.

Synthetic Steps:

  • Preparation of Intermediate: Synthesis of the 4-ethoxyphenyl-2,5-dioxopyrrolidin-3-yl intermediate.

  • Reaction with 3-Chlorobenzohydrazide: Coupling of the intermediate with 3-chlorobenzohydrazide to form the final compound.

Chemical Reactivity

The chemical reactivity of 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can be attributed to its diverse functional groups. Key reactions may include nucleophilic substitution, electrophilic addition, and condensation reactions. The specific conditions for these reactions often involve the use of catalysts and controlled temperatures to maximize yield and minimize side reactions.

Types of Reactions:

  • Nucleophilic Substitution: Involves the replacement of the chloro group by nucleophiles.

  • Electrophilic Addition: May occur across unsaturated bonds within the molecule.

  • Condensation Reactions: Can lead to the formation of new bonds with other molecules.

Biological Activities and Potential Applications

Preliminary studies suggest that 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide may possess biological activities relevant to inflammation and cancer progression. Its unique combination of substituents positions it as a valuable candidate for further research in medicinal chemistry and related fields.

Potential Applications:

  • Pharmacology: In the development of drugs targeting specific biological pathways.

  • Medicinal Chemistry: For the synthesis of compounds with tailored biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide. These include variations in the phenyl substitution and different biological activity profiles.

Compound NameStructure FeaturesUnique Properties
4-Chloro-N'-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzohydrazideChloro and methoxy groupsExhibits strong antimicrobial activity
N'-(1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)pyridine-3-carbohydrazideSimilar dioxopyrrolidine coreDifferent biological activity profiles
3-Chloro-N'-(1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl)benzohydrazideVariations in phenyl substitutionPotentially different pharmacological effects

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